![molecular formula C15H13ClF4N2O2 B2607449 N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009713-15-8](/img/structure/B2607449.png)
N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrolidine ring, a trifluoromethyl group, and a chloro-fluorophenyl moiety, which contribute to its distinct chemical properties and reactivity.
作用機序
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release .
Mode of Action
This compound: acts as a positive allosteric modulator (PAM) of the mGlu4 receptor . This means that it enhances the receptor’s response to its natural ligand, glutamate, leading to an increase in the receptor’s activity .
Biochemical Pathways
The activation of mGlu4 by This compound affects several biochemical pathways. These include the inhibition of cyclic AMP production, modulation of ion channels, and regulation of protein kinases . The downstream effects of these pathways contribute to the overall physiological response to the compound .
Pharmacokinetics
The pharmacokinetic properties of This compound are suitable for in vivo applications . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability, which is a critical factor in its efficacy .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily due to its modulation of mGlu4 activity . This can lead to changes in neuronal excitability and synaptic transmission, which may have therapeutic implications in conditions such as Parkinson’s disease .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Chloro-fluorophenyl Moiety: The final step involves coupling the pyrrolidine derivative with the 3-chloro-4-fluorophenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the trifluoro-3-oxobut-1-enyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.
Medicine
In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide: shares similarities with other trifluoromethylated pyrrolidine derivatives.
This compound: can be compared to compounds like this compound.
Uniqueness
The unique combination of a trifluoromethyl group, a pyrrolidine ring, and a chloro-fluorophenyl moiety distinguishes this compound from others
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF4N2O2/c16-10-8-9(3-4-11(10)17)21-14(24)12-2-1-6-22(12)7-5-13(23)15(18,19)20/h3-5,7-8,12H,1-2,6H2,(H,21,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGHPWWFLHERDM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
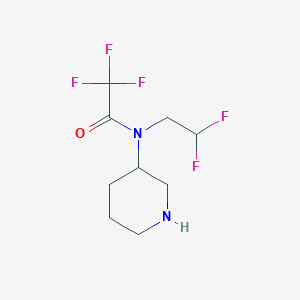
![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)
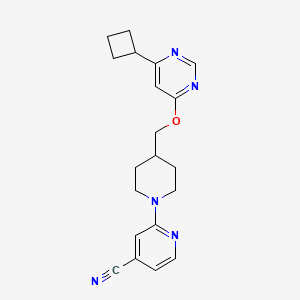
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)
![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)
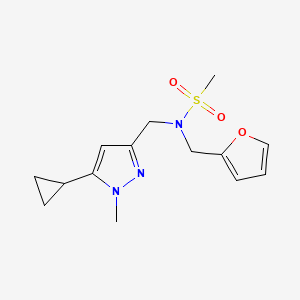
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)
![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
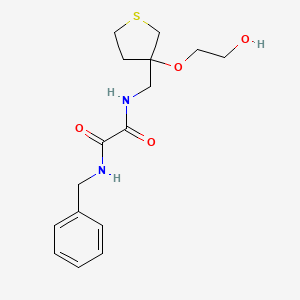
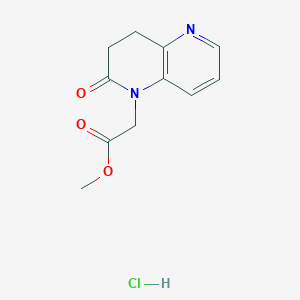
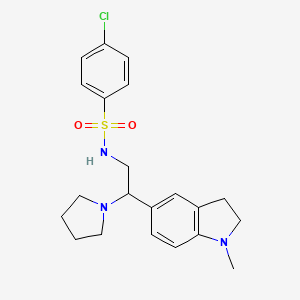
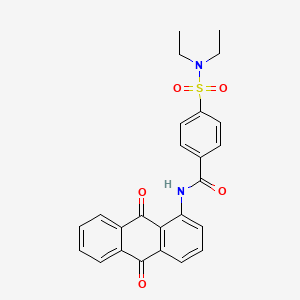
![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)
